

# Independent Verification of Published MB-07803 Data: A Comparative Guide

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## Compound of Interest

Compound Name: MB-07803

Cat. No.: B1676234

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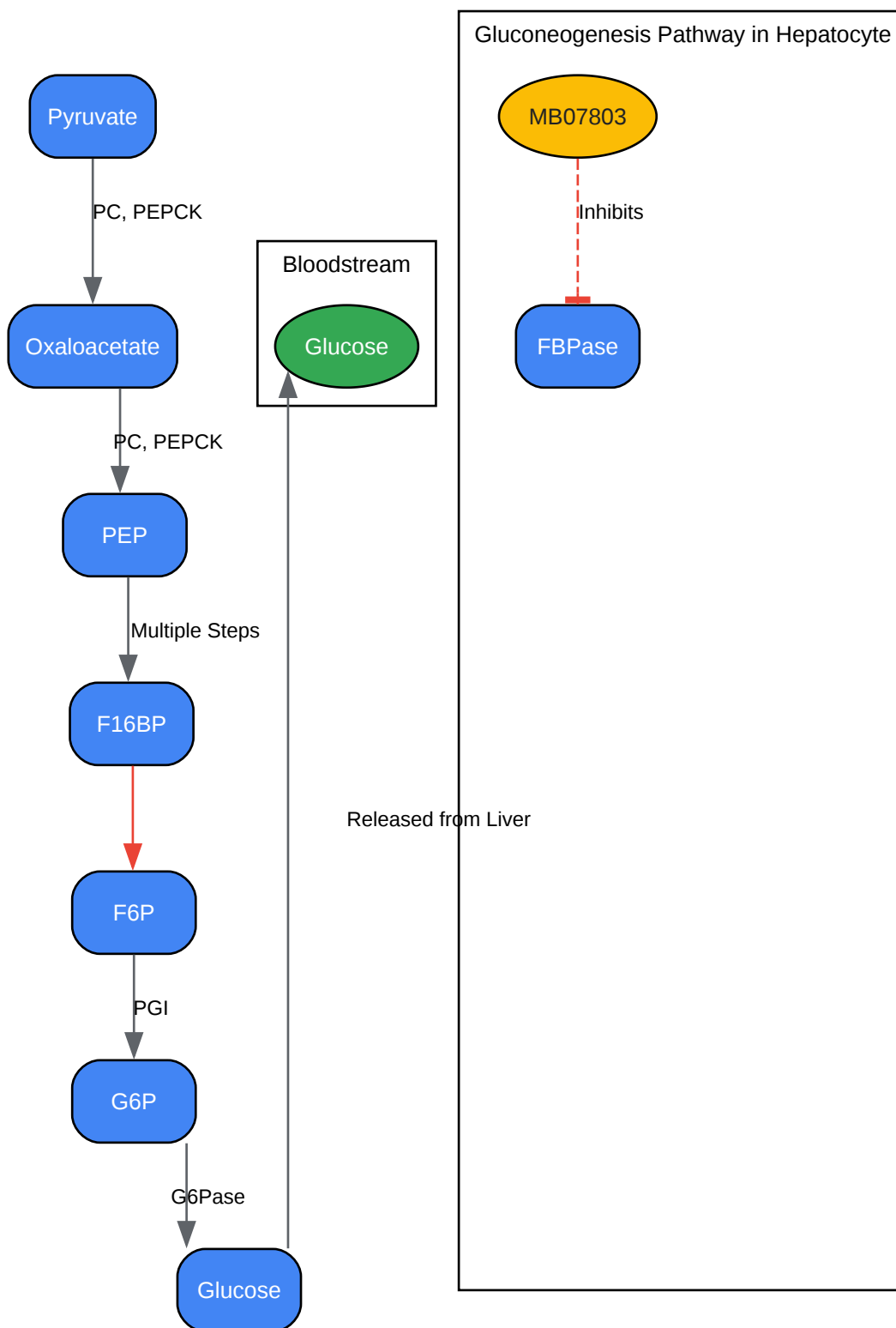
## Introduction

**MB-07803** is a second-generation, selective inhibitor of the enzyme fructose-1,6-bisphosphatase (FBPase), a key regulator in the gluconeogenesis pathway. Developed by Metabasis Therapeutics, this investigational drug was evaluated for the treatment of type 2 diabetes. This guide provides an objective comparison of **MB-07803**'s performance with available data on its predecessor compound and other standard-of-care treatments, supported by published experimental data.

## Mechanism of Action: Targeting Gluconeogenesis

**MB-07803** is designed to reduce hepatic glucose production by inhibiting FBPase. This enzyme catalyzes a critical step in gluconeogenesis, the process by which the liver synthesizes glucose. In individuals with type 2 diabetes, this pathway is often overactive, contributing to elevated blood glucose levels. By inhibiting FBPase, **MB-07803** aims to lower blood glucose in an insulin-independent manner.

Below is a diagram illustrating the signaling pathway targeted by **MB-07803**.



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Caption: Signaling pathway of **MB-07803** in inhibiting gluconeogenesis.

## Clinical Trial Data: MB-07803 in Type 2 Diabetes

A Phase 2a clinical trial evaluated the safety and efficacy of **MB-07803** in patients with type 2 diabetes. While detailed quantitative data from this study, including mean changes and standard deviations for all treatment arms, are not fully publicly available, top-line results have been reported.

**Phase 2a Study Design:** A 28-day, randomized, double-blind, placebo-controlled trial was conducted in 105 patients with type 2 diabetes.[1] Patients were administered once-daily oral doses of **MB-07803** (10 mg, 50 mg, 100 mg, or 200 mg) or a placebo.[1] The study population had a mean baseline fasting plasma glucose (FPG) of 187 mg/dL and a mean baseline HbA1c of 8.2%.[1]

**Key Efficacy Finding:** The primary efficacy endpoint was the change in FPG from baseline to day 28. The 200 mg dose of **MB-07803** demonstrated a statistically significant reduction in FPG compared to placebo ( $p=0.0177$ ).[1]

A subsequent 14-day study in patients with poorly controlled type 2 diabetes (mean baseline FPG of 221 mg/dL and HbA1c of 8.8%) showed dose-related reductions in 24-hour weighted mean glucose.[2][3] Statistically significant reductions in FPG were observed at the two highest doses tested, 200 mg and 400 mg twice-daily.[2][3]

Quantitative Data Summary (Based on available information):

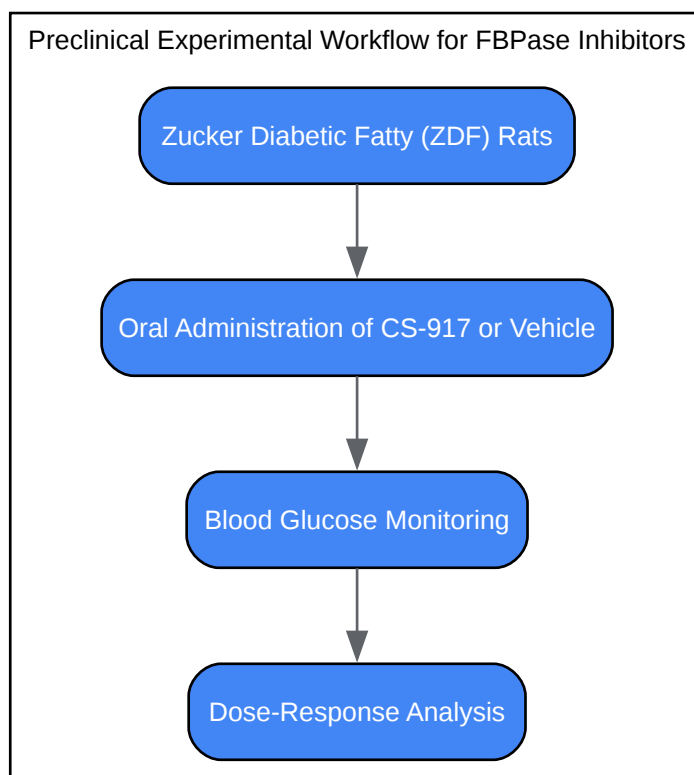
Treatment Group	Dose	Duration	Key Outcome	Result
MB-07803	200 mg once daily	28 days	Change in Fasting Plasma Glucose (FPG)	Statistically significant reduction vs. placebo (p=0.0177)[1]
MB-07803	50 mg twice daily	14 days	Change in Fasting Plasma Glucose (FPG)	16 mg/dL reduction[3]
MB-07803	200 mg twice daily	14 days	Change in Fasting Plasma Glucose (FPG)	58 mg/dL reduction[3]
MB-07803	400 mg twice daily	14 days	Change in Fasting Plasma Glucose (FPG)	55 mg/dL reduction[3]
Placebo	N/A	28 days	Change in Fasting Plasma Glucose (FPG)	Not specified

## Comparison with a First-Generation FBPase Inhibitor: CS-917 (MB06322)

**MB-07803** was developed as a second-generation inhibitor with improved pharmacokinetic properties over its predecessor, CS-917. Preclinical studies on CS-917 in Zucker diabetic fatty (ZDF) rats provide context for the potential efficacy of this class of drugs.

Preclinical Data for CS-917: In preclinical studies, oral administration of CS-917 to ZDF rats resulted in a dose-dependent decrease in plasma glucose levels.

Experimental Workflow for Preclinical Evaluation:



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Caption: A simplified workflow for the preclinical assessment of FBPase inhibitors.

## Comparison with Standard-of-Care Alternatives (Metformin and Sitagliptin)

Direct comparative clinical trials between **MB-07803** and other established type 2 diabetes treatments like metformin or sitagliptin have not been publicly disclosed. Therefore, a direct head-to-head comparison of clinical trial data is not possible. However, a conceptual comparison based on their mechanisms of action can be made.

Drug Class	Mechanism of Action	Primary Effect
FBPase Inhibitor (MB-07803)	Inhibits fructose-1,6-bisphosphatase in the liver.	Reduces hepatic glucose production.
Biguanide (Metformin)	Primarily decreases hepatic glucose production and improves insulin sensitivity.	Reduces hepatic glucose production and increases peripheral glucose uptake.
DPP-4 Inhibitor (Sitagliptin)	Inhibits the DPP-4 enzyme, increasing incretin levels (GLP-1 and GIP).	Enhances glucose-dependent insulin secretion and suppresses glucagon secretion.

## Experimental Protocols

**MB-07803** Phase 2a Clinical Trial (as per available information):[\[1\]](#)

- Study Design: A 28-day, randomized, double-blind, placebo-controlled, multicenter study.
- Participants: 105 patients with type 2 diabetes.
- Inclusion Criteria: Patients with a mean baseline FPG of approximately 187 mg/dL and a mean baseline HbA1c of 8.2%.
- Intervention: Once-daily oral administration of **MB-07803** (10 mg, 50 mg, 100 mg, or 200 mg) or placebo.
- Primary Endpoint: Change in fasting plasma glucose from baseline to day 28.

CS-917 Preclinical Studies in ZDF Rats (representative protocol):

- Animal Model: Male Zucker diabetic fatty (ZDF) rats.
- Acclimation: Animals are housed under controlled conditions with free access to food and water.
- Dosing: CS-917 or vehicle is administered orally via gavage.

- **Blood Sampling:** Blood samples are collected at specified time points for the measurement of plasma glucose and other biomarkers.
- **Data Analysis:** Statistical analysis is performed to compare the effects of different doses of CS-917 with the vehicle control group.

## Conclusion

The available data from the Phase 2a clinical trial of **MB-07803** suggest that this FBPase inhibitor has the potential to lower fasting plasma glucose in patients with type 2 diabetes. The statistically significant reduction in FPG at the 200 mg dose is a promising finding. However, a comprehensive assessment of its efficacy and a direct comparison with other antidiabetic agents are limited by the lack of publicly available detailed quantitative data from its clinical trials. Further publication of the complete trial results would be necessary for a more thorough independent verification and to fully understand the clinical potential of **MB-07803**.

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